Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate
Description
This compound belongs to the pyrido[2,3-d]pyrimidinone family, characterized by a fused pyridine-pyrimidine core. Key structural features include:
- A tetrahydropyrido[2,3-d]pyrimidin-7-one scaffold, which provides conformational rigidity and hydrogen-bonding capabilities.
- A piperidine-3-carboxylate group at position 2, enhancing solubility and enabling interactions with charged residues in biological targets.
Its synthesis typically involves multi-step reactions, including cyclization and functionalization steps, as seen in analogous pyrido[2,3-d]pyrimidinone derivatives .
Properties
Molecular Formula |
C22H24ClN5O5 |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C22H24ClN5O5/c1-2-33-21(32)12-6-5-9-28(11-12)22-26-18-17(20(31)27-22)13(10-16(29)25-18)19(30)24-15-8-4-3-7-14(15)23/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,24,30)(H2,25,26,27,29,31) |
InChI Key |
DINUTGSIXIQMQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC=C4Cl)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine ring and the chlorophenyl group. Common reagents used in these reactions include ethyl chloroformate, 2-chlorophenyl isocyanate, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Structural Analogs in the Pyrido[2,3-d]pyrimidinone Family
Table 1: Key Structural Variations and Pharmacological Implications
Key Observations :
- The 2-chlorophenyl carbamoyl group in the target compound may enhance receptor binding specificity compared to simpler aryl groups (e.g., pyrazol-4-yl in ) .
- Piperidine vs. Piperazine : Piperazinylmethyl substituents () improve solubility but may reduce blood-brain barrier penetration compared to the target’s piperidine group .
Pharmacological Profile Comparison
Table 2: Receptor Interaction and Activity Trends
Key Findings :
- Compared to LAS-251, the target’s 2-chlorophenyl group may reduce ion channel interactions, improving safety margins .
Biological Activity
Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine core substituted with a pyrido[2,3-d]pyrimidine moiety. The presence of a chlorophenyl group and various functional groups contributes to its biological activity.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit promising anticancer properties. For instance:
- In vitro studies demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 2.63 µM for a related compound against AGS cells, indicating potent antiproliferative effects through cell cycle arrest and apoptosis induction .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Related Compound | AGS | 2.63 ± 0.17 | G2/M arrest, apoptosis |
| Ethyl Analog | HCT116 | TBD | TBD |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key signaling pathways associated with cancer progression. For example, some derivatives have been shown to target the EPH receptor family, which is implicated in various cancers .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that introduce the necessary functional groups while maintaining the integrity of the piperidine and pyrimidine frameworks.
Synthetic Pathway Overview
- Starting Materials : Begin with readily available pyrimidine derivatives.
- Functionalization : Introduce chlorophenyl and carbamoyl groups through electrophilic aromatic substitution.
- Cyclization : Employ cyclization techniques to form the tetrahydropyrido structure.
- Final Modifications : Add ethyl and carboxylate groups to complete the synthesis.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antitumor Activity : A study evaluating a series of pyrido[2,3-d]pyrimidine derivatives found that those bearing an ethyl group exhibited four-fold enhanced activity compared to their methylated counterparts .
- Targeting Kinases : Another research highlighted compounds that inhibit tyrosine kinases involved in cancer signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
